1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone
Description
1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone is a thiazole-based compound featuring a central 1,3-thiazol-5-yl scaffold substituted with a methyl group at position 4, an ethanone moiety at position 5, and a 2-(3,4-diethoxyphenyl)ethylamino group at position 2 (). This compound is structurally related to kinase inhibitors and apoptosis modulators, though its specific biological targets remain under investigation ().
Properties
Molecular Formula |
C18H24N2O3S |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-[2-[2-(3,4-diethoxyphenyl)ethylamino]-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C18H24N2O3S/c1-5-22-15-8-7-14(11-16(15)23-6-2)9-10-19-18-20-12(3)17(24-18)13(4)21/h7-8,11H,5-6,9-10H2,1-4H3,(H,19,20) |
InChI Key |
GNDWLACLBXYGIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC(=C(S2)C(=O)C)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3,4-Diethoxyphenethyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-diethoxyphenethylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent control of reaction parameters, is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-((3,4-Diethoxyphenethyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-(2-((3,4-Diethoxyphenethyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-((3,4-Diethoxyphenethyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, while the thiazole ring may interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs share the 1,3-thiazol-5-yl-ethanone core but differ in substituents, leading to variations in physicochemical and pharmacological properties. Key examples include:
Pharmacological and Physicochemical Differences
- Electron Effects : The trifluoromethyl group () introduces strong electron-withdrawing effects, altering binding affinities compared to the electron-donating diethoxy groups in the target compound.
- Biological Activity : Adamantyl-substituted analogs () may exhibit prolonged half-lives due to steric protection from metabolic enzymes, whereas hydrazine derivatives () could interact with metal ions in enzymatic active sites.
Biological Activity
1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone is a thiazole derivative that has attracted attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This compound's structure suggests various pharmacological properties due to the presence of the thiazole ring and the diethoxyphenyl moiety.
- Molecular Formula : C15H18N2O4S
- CAS Number : 1431962-18-3
- Molecular Weight : 306.38 g/mol
The biological activity of this compound can be attributed to its interaction with cellular targets involved in critical pathways such as cell proliferation and apoptosis. The thiazole ring is known to influence the binding affinity to various proteins, making it a good candidate for drug design.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
Case Study: Antiproliferative Activity
A comparative study evaluated the antiproliferative effects of various thiazole derivatives on human cancer cell lines. The results demonstrated that compounds with similar structural features exhibited IC50 values ranging from 0.36 to 0.86 µM against multiple cancer types, indicating significant potency.
| Compound | IC50 (µM) | Cancer Cell Lines |
|---|---|---|
| 10s | 0.36 - 0.86 | SGC-7901, HCT116, MCF7 |
| 10u | Higher | Various |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. A study on new heteroaryl(aryl) thiazole derivatives reported varying degrees of antibacterial activity against several bacterial strains.
Antibacterial Efficacy
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined for various derivatives:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| 3 | 0.23 - 0.70 | 0.47 - 0.94 | Bacillus cereus |
| 1 | Moderate | Moderate | Enterobacter cloacae |
| 8 | Low | Low | Escherichia coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
